2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU0364289 is a synthetic organic compound known for its role as a highly selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). It binds to the MPEP site with an EC50 value of 1.6 micromolar. This compound has shown potential in reversing amphetamine-induced hyperlocomotion, making it a candidate for research in schizophrenia and other psychiatric disorders .
Mechanism of Action
Target of Action
VU0364289, also known as 2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile, is a highly selective positive allosteric modulator (PAM) of the mGlu5 receptor . The mGlu5 receptor is a type of metabotropic glutamate receptor, which plays a crucial role in the central nervous system .
Mode of Action
VU0364289 binds to the MPEP site of the mGlu5 receptor . This binding enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain . By modulating the activity of the mGlu5 receptor, VU0364289 can influence various neurological and psychiatric processes .
Biochemical Pathways
The mGlu5 receptor is involved in several biochemical pathways in the brain. It plays a role in the regulation of synaptic plasticity, a key process in learning and memory . By acting as a PAM of the mGlu5 receptor, VU0364289 can potentially influence these pathways .
Pharmacokinetics
In animal studies, VU0364289 has been shown to be rapidly and significantly absorbed, demonstrating excellent penetration into the central nervous system . The compound has a Tmax (time to reach maximum concentration) of 0.25 hours and a Cmax (maximum concentration) of 1280 ng/mL when administered intraperitoneally at a dose of 10 mg/kg . It has a high plasma protein binding rate of 94% in humans and 90% in rats .
Result of Action
VU0364289 has been shown to reverse amphetamine-induced hyperlocomotion in a dose-dependent manner in animal models . This suggests that it may have potential therapeutic applications in conditions such as schizophrenia and other psychiatric disorders .
Biochemical Analysis
Biochemical Properties
VU0364289 interacts with the mGlu5 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system . It binds to the MPEP site of the mGlu5 receptor, enhancing its activity . The EC50 value of VU0364289 is 1.6 µM, indicating its high affinity for the mGlu5 receptor .
Cellular Effects
VU0364289 has been shown to reverse amphetamine-induced hyperlocomotion in a dose-dependent manner, which is a model predictive of antipsychotic-like activity .
Molecular Mechanism
VU0364289 exerts its effects at the molecular level primarily through its interaction with the mGlu5 receptor . As a positive allosteric modulator, VU0364289 enhances the activity of the mGlu5 receptor, which can lead to changes in intracellular signaling pathways, potentially affecting gene expression and enzyme activity .
Dosage Effects in Animal Models
In animal models, VU0364289 has been shown to reverse amphetamine-induced hyperlocomotion in a dose-dependent manner . At higher dosages (56.6, 100 mg/kg), it significantly reduced ambulations, suggesting potential adverse effects at high doses .
Preparation Methods
The synthesis of VU0364289 involves the reaction of 2-(benzyloxy)acetyl chloride with 4-(2-aminobenzonitrile)piperazine. The reaction is typically carried out in an organic solvent such as dichloromethane, under an inert atmosphere, and at a controlled temperature. The product is then purified using standard chromatographic techniques .
Industrial production methods for VU0364289 are not widely documented, but the synthesis would likely involve similar steps with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency.
Chemical Reactions Analysis
VU0364289 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
VU0364289 has several scientific research applications:
Chemistry: It is used as a tool compound to study the modulation of mGlu5 receptors.
Biology: Researchers use it to investigate the role of mGlu5 in various biological processes, including synaptic plasticity and neuroprotection.
Medicine: VU0364289 is explored for its potential therapeutic effects in psychiatric disorders such as schizophrenia and anxiety.
Industry: While its industrial applications are limited, it serves as a reference compound in the development of new mGlu5 modulators .
Comparison with Similar Compounds
Similar compounds to VU0364289 include other positive allosteric modulators of mGlu5, such as:
VU0092273: Another selective mGlu5 modulator with similar binding properties.
ADX-47273: Known for its efficacy in preclinical models of cognitive enhancement.
CDPPB: A well-studied mGlu5 modulator with potential therapeutic applications in neuropsychiatric disorders.
VU0364289 is unique due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic development .
Properties
IUPAC Name |
2-[4-(2-phenylmethoxyacetyl)piperazin-1-yl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c21-14-18-8-4-5-9-19(18)22-10-12-23(13-11-22)20(24)16-25-15-17-6-2-1-3-7-17/h1-9H,10-13,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPGKAICNBCBPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2C#N)C(=O)COCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does VU0364289 interact with its target and what are the downstream effects?
A: VU0364289 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) [, , ]. Instead of directly activating the receptor, it enhances the effects of glutamate, the natural neurotransmitter that activates mGlu5. This interaction leads to several downstream effects, including:
- Increased intracellular calcium mobilization: VU0364289 enhances glutamate-induced calcium release within neurons [, ].
- Activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2): This signaling pathway plays a crucial role in neuronal plasticity and synaptic function [, ].
- Reversal of behavioral deficits: In preclinical models of schizophrenia and NMDAR hypofunction, VU0364289 demonstrates efficacy in reversing behavioral abnormalities, including amphetamine-induced hyperlocomotion and deficits in contextual fear conditioning [].
Q2: What is known about the structure-activity relationship (SAR) of VU0364289 and its analogs?
A: Research indicates that the N-aryl piperazine scaffold of VU0364289 is crucial for its activity as an mGlu5 PAM [, ]. Modifications to the amide substituent can significantly impact the compound's functionality, acting as a "molecular switch" that determines its role as either an antagonist/negative allosteric modulator (NAM) or a PAM []. This suggests that subtle structural changes can profoundly influence its interaction with mGlu5 and subsequent pharmacological effects.
Q3: What preclinical data supports the potential therapeutic benefits of VU0364289?
A3: VU0364289 displays promising results in various preclinical models relevant to schizophrenia and cognitive impairment:
- Antipsychotic-like activity: It effectively reverses amphetamine-induced hyperlocomotion in rodents, a model predictive of antipsychotic efficacy [, ].
- Cognitive enhancement: VU0364289 improves performance in a hippocampal-mediated memory task in mice, suggesting potential for treating cognitive deficits associated with schizophrenia [].
- Reversal of NMDAR hypofunction: It demonstrates efficacy in reversing behavioral deficits in a mouse model of NMDAR hypofunction, further supporting its potential in treating schizophrenia-related symptoms [].
Q4: What are the pharmacokinetic properties of VU0364289 that make it suitable for in vivo studies?
A: VU0364289 exhibits favorable pharmacokinetic properties, including suitable absorption, distribution, metabolism, and excretion (ADME) profiles, allowing for effective dosing and evaluation in in vivo studies [, ]. While specific details about its ADME profile are not provided in the provided abstracts, its successful utilization in various animal models suggests a pharmacokinetic profile compatible with in vivo experimentation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.